REACTION_CXSMILES
|
ClN1[C:7](=[O:8])[N:6](Cl)C(=O)N(Cl)C1=O.[Br:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[N:20]=[CH:19][C:18](C(N)=O)=[C:17]2[NH:27][CH:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1.C1CCN2C(=NCCC2)CC1>CO>[Br:13][C:14]1[CH:23]=[CH:22][C:21]2[N:20]=[CH:19][C:18]3[NH:6][C:7](=[O:8])[N:27]([CH:28]4[CH2:29][CH2:30][O:31][CH2:32][CH2:33]4)[C:17]=3[C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
57.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)C(=O)N)NC1CCOCC1
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Name
|
|
Quantity
|
54.7 g
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at r.t. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue triturated with a mixture of petroleum ether/EtOAc (5:1, 1000 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C3=C(C=NC2C=C1)NC(N3C3CCOCC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 161.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |